Benzydamine N-oxide hydrogen maleate

Catalog No.
S814102
CAS No.
72962-60-8
M.F
C23H27N3O6
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzydamine N-oxide hydrogen maleate

CAS Number

72962-60-8

Product Name

Benzydamine N-oxide hydrogen maleate

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QFAFNBZWRXPMSY-BTJKTKAUSA-N

SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Benzydamine N-oxide hydrogen maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzydamine N-oxide hydrogen maleate is a chemical compound with the molecular formula C23H27N3O4 and a CAS number of 72962-60-8. It is derived from benzydamine, a non-steroidal anti-inflammatory drug, through oxidation. This compound exists as a salt formed with maleic acid, which enhances its solubility and bioavailability. It typically appears as a white to off-white crystalline powder with a melting point of approximately 94-95ºC .

Typical of amines and esters. Key reactions include:

  • Oxidation: The conversion of benzydamine to its N-oxide form involves the introduction of an oxygen atom to the nitrogen atom, enhancing its pharmacological properties.
  • Salt Formation: The reaction with maleic acid forms the hydrogen maleate salt, which can influence solubility and stability.

These reactions are crucial for modifying the compound's properties for therapeutic use.

Benzydamine N-oxide hydrogen maleate exhibits significant biological activity, primarily as an analgesic and anti-inflammatory agent. It acts as a substrate for cytochrome P450 2C9, an enzyme involved in drug metabolism, which suggests its potential interactions with other medications metabolized by this pathway . Additionally, it has been studied for its effects on pain management in various conditions, including oral and throat inflammation.

The synthesis of Benzydamine N-oxide hydrogen maleate typically involves the following steps:

  • Oxidation of Benzydamine: Benzydamine is oxidized using oxidizing agents such as hydrogen peroxide or peracetic acid to form benzydamine N-oxide.
  • Formation of Salt: The resulting N-oxide is then reacted with maleic acid in a suitable solvent to produce Benzydamine N-oxide hydrogen maleate.

This synthetic route allows for the efficient production of the compound while ensuring high purity levels suitable for research and pharmaceutical applications .

Benzydamine N-oxide hydrogen maleate is utilized in various applications, including:

  • Pharmaceuticals: Used primarily for its anti-inflammatory and analgesic properties in treating pain and inflammation.
  • Spectroscopic Analyses: Employed in research settings for spectroscopic studies due to its unique chemical structure .

Its versatility makes it valuable in both clinical and research environments.

Research indicates that Benzydamine N-oxide hydrogen maleate interacts with various biological systems. Notably:

  • Cytochrome P450 Interaction: As a substrate for cytochrome P450 2C9, it may interact with other drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.
  • Inflammatory Pathways: Its mechanism of action involves modulation of inflammatory pathways, making it an interesting candidate for further studies on pain relief mechanisms .

Understanding these interactions is crucial for optimizing its therapeutic use.

Several compounds share structural or functional similarities with Benzydamine N-oxide hydrogen maleate. Notable examples include:

Compound NameStructure/FunctionalityUnique Features
BenzydamineNon-steroidal anti-inflammatory agentParent compound; lacks N-oxide modification
DiclofenacNon-steroidal anti-inflammatory drugStronger anti-inflammatory effects but different mechanism
IbuprofenNon-steroidal anti-inflammatory drugWidely used but has different pharmacokinetics
NaproxenNon-steroidal anti-inflammatory drugLonger half-life compared to Benzydamine

Benzydamine N-oxide hydrogen maleate is unique due to its specific oxidation state and salt formation, which enhance its solubility and potentially improve therapeutic efficacy compared to similar compounds .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

441.18998559 g/mol

Monoisotopic Mass

441.18998559 g/mol

Heavy Atom Count

32

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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